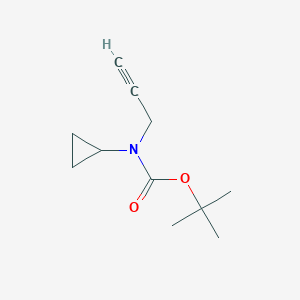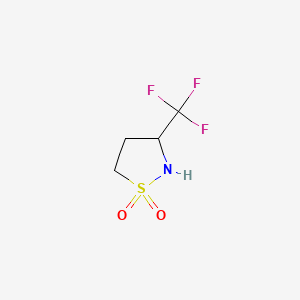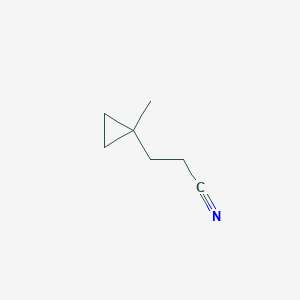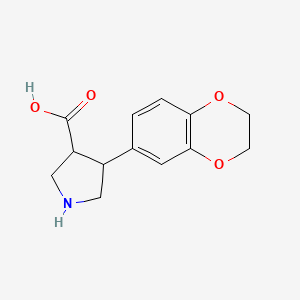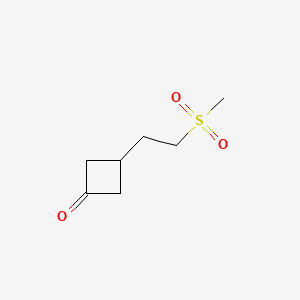
3-(2-Methanesulfonylethyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methanesulfonylethyl)cyclobutan-1-one is a synthetic small-molecule compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to selectively inhibit certain biological activities. The compound is characterized by a cyclobutanone ring substituted with a methanesulfonylethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Cyclobutanone+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Methanesulfonylethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
科学的研究の応用
3-(2-Methanesulfonylethyl)cyclobutan-1-one is widely used in scientific research due to its ability to inhibit histone deacetylase (HDAC) activity. This makes it valuable in studies related to epigenetics, cancer research, and drug development. The compound’s selective inhibition of HDACs allows researchers to investigate the role of histone acetylation in gene expression and cellular processes.
作用機序
The compound exerts its effects by binding to the active site of histone deacetylases, thereby inhibiting their activity. This inhibition leads to an increase in histone acetylation levels, resulting in changes in gene expression. The molecular targets include various HDAC isoforms, and the pathways involved are related to chromatin remodeling and transcriptional regulation.
類似化合物との比較
Similar Compounds
Mocetinostat: Another HDAC inhibitor with a similar mechanism of action.
Vorinostat: A well-known HDAC inhibitor used in cancer therapy.
Panobinostat: A potent HDAC inhibitor with broad-spectrum activity.
Uniqueness
3-(2-Methanesulfonylethyl)cyclobutan-1-one is unique due to its specific chemical structure, which provides selective inhibition of certain HDAC isoforms. This selectivity makes it a valuable tool in research focused on understanding the specific roles of different HDACs in cellular processes.
特性
分子式 |
C7H12O3S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC名 |
3-(2-methylsulfonylethyl)cyclobutan-1-one |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)3-2-6-4-7(8)5-6/h6H,2-5H2,1H3 |
InChIキー |
ZWKUJLCEOMOYAL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCC1CC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)
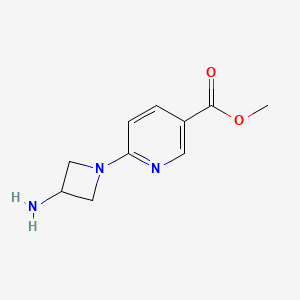
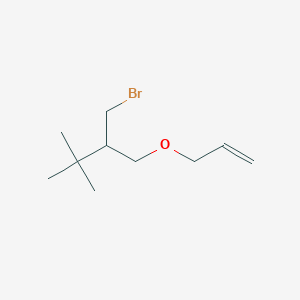
![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)

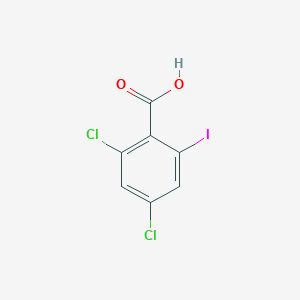
![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)
